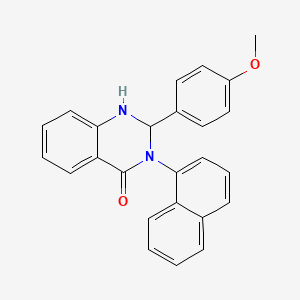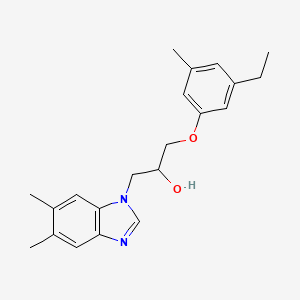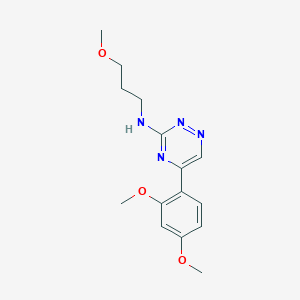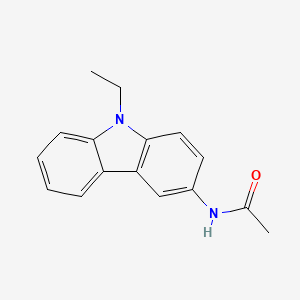
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting various enzymes and pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential anti-cancer agent. Additionally, it has been shown to protect against oxidative stress and neurodegeneration, which may make it a potential neuroprotective agent.
实验室实验的优点和局限性
One of the advantages of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, which may make it a potential candidate for the development of new drugs. However, one of the limitations of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new drugs based on its potential therapeutic properties. Another potential direction is the study of its mechanism of action, which may provide insights into the development of new drugs for various diseases. Additionally, the study of its structure-activity relationship may help in the development of more potent and selective drugs. Finally, the study of its pharmacokinetics and toxicity may help in the development of safe and effective drugs.
合成方法
The synthesis of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process. The first step involves the condensation of 2-naphthylamine with 4-methoxybenzaldehyde to form 2-(4-methoxyphenyl)-1-naphthylamine. The second step involves the cyclization of 2-(4-methoxyphenyl)-1-naphthylamine with ethyl acetoacetate in the presence of sulfuric acid to form 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone.
科学研究应用
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUDPGEKKBSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)


![N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)